molecular formula C11H16ClNO5S B2469360 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1087646-39-6

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2469360
CAS No.: 1087646-39-6
M. Wt: 309.76
InChI Key: SXPNKYVXHDVNFE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a hydroxypropyl group, and two methoxy groups attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chloro and methoxy groups can modulate the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxypropyl)-2-quinolinecarboxamide
  • 4-chloro-N-(2-hydroxypropyl)-2H-thiazole-5-carboxamide

Uniqueness

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy groups on the benzenesulfonamide core, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound notable for its unique chemical structure and potential biological activities. This compound features a sulfonamide functional group, two methoxy groups at the 2 and 5 positions on the benzene ring, and a chloro substituent at the 4 position. The addition of a hydroxypropyl group enhances its solubility and biological activity, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}ClNO5_5S, with a molecular weight of 309.77 g/mol. The structural features contribute significantly to its reactivity and biological activity.

PropertyValue
Molecular FormulaC11_{11}H16_{16}ClNO5_5S
Molecular Weight309.77 g/mol
CAS Number1087646-39-6

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that compounds with similar structures can activate critical pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon-stimulated response element (ISRE). These pathways play essential roles in immune response regulation. The presence of methoxy groups is crucial for maintaining this biological activity; their removal leads to a loss of function.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the development of various inflammatory diseases.

Antimicrobial Activity

In vitro studies suggest that this compound possesses antimicrobial properties comparable to established standards such as isoniazid and ciprofloxacin. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth .

Case Studies

  • Study on Inflammatory Pathways : A recent study explored the effects of sulfonamide derivatives on NF-κB activation. The results indicated that this compound effectively inhibited NF-κB activation in cultured macrophages, leading to reduced expression of inflammatory markers.
  • Antimicrobial Screening : Another study evaluated a series of sulfonamide derivatives against mycobacterial strains. The findings revealed that this compound exhibited higher antimicrobial activity than several benchmark antibiotics .

Research Applications

The compound is being investigated for various applications in scientific research:

  • Biochemical Probes : It serves as a biochemical probe to study enzyme activities and protein interactions.
  • Medicinal Chemistry : Researchers are exploring its potential therapeutic properties for developing new anti-inflammatory and antimicrobial agents.

Properties

IUPAC Name

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO5S/c1-7(14)6-13-19(15,16)11-5-9(17-2)8(12)4-10(11)18-3/h4-5,7,13-14H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPNKYVXHDVNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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